1,3,5-tribromo-2,4,6-trifluorobenzene
Overview
Description
1,3,5-Tribromo-2,4,6-trifluorobenzene is an organic compound with the molecular formula C6Br3F3. It is a derivative of benzene, where three hydrogen atoms are replaced by bromine atoms and three by fluorine atoms. This compound is known for its unique properties due to the presence of both bromine and fluorine substituents, making it valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of 1,3,5-tribromo-2,4,6-trifluorobenzene typically involves the bromination of 1,3,5-trifluorobenzene. The process can be carried out using elemental bromine in the presence of a catalyst or under specific reaction conditions to ensure selective bromination at the desired positions. Industrial production methods may involve large-scale bromination reactions with optimized conditions to maximize yield and purity .
Chemical Reactions Analysis
1,3,5-Tribromo-2,4,6-trifluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions. Common reagents include organometallic compounds and halide exchange reagents.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki coupling, to form more complex aromatic compounds
Major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with a nucleophile like an alkoxide can yield an ether derivative.
Scientific Research Applications
1,3,5-Tribromo-2,4,6-trifluorobenzene is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research into its derivatives may lead to the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism by which 1,3,5-tribromo-2,4,6-trifluorobenzene exerts its effects is primarily through its interactions with other molecules. The presence of bromine and fluorine atoms influences its reactivity and interactions. For instance, the electron-withdrawing nature of fluorine atoms can stabilize certain intermediates in chemical reactions, while bromine atoms can participate in halogen bonding and other interactions .
Comparison with Similar Compounds
1,3,5-Tribromo-2,4,6-trifluorobenzene can be compared with other halogenated benzenes:
1,3,5-Tribromobenzene: Lacks fluorine atoms, making it less electron-withdrawing and potentially less reactive in certain contexts.
1,3,5-Trifluorobenzene: Lacks bromine atoms, which affects its ability to participate in halogen bonding and other interactions.
Hexafluorobenzene: Contains only fluorine atoms, leading to different reactivity and physical properties
These comparisons highlight the unique combination of bromine and fluorine in this compound, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
1,3,5-tribromo-2,4,6-trifluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Br3F3/c7-1-4(10)2(8)6(12)3(9)5(1)11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWXXOBRXUWWSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Br)F)Br)F)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Br3F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70178346 | |
Record name | Benzene, 1,3,5-tribromo-2,4,6-trifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70178346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2368-49-2 | |
Record name | Benzene, 1,3,5-tribromo-2,4,6-trifluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002368492 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,3,5-tribromo-2,4,6-trifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70178346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,5-TRIBROMO-2,4,6-TRIFLUORO-BENZENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of both bromine and fluorine atoms in 1,3,5-tribromo-2,4,6-trifluorobenzene influence its interactions with other molecules?
A1: The combination of bromine and fluorine atoms in this compound plays a crucial role in its intermolecular interactions. Research [] has shown that this compound can participate in both π-hole...π bonding and σ-hole...π bonding with acceptor molecules like acenaphthene. The specific type of bonding depends on the halogen atoms involved. For instance, the bromine atoms primarily engage in σ-hole...π bonding, while the fluorine atoms tend to participate in π-hole...π bonding. This unique combination of interactions allows for the fine-tuning of cocrystal luminescent properties, as demonstrated by the varying phosphorescence and delayed fluorescence observed with different bonding patterns.
Q2: What makes this compound a promising candidate for improving the performance of organic solar cells (OSCs)?
A2: this compound possesses a unique balance of properties that make it a valuable additive in OSC fabrication []. Its melting and boiling points, dictated by the specific combination of fluorine and bromine atoms, fall within a range that allows for optimal volatility during the OSC fabrication process. This "Goldilocks" volatility ensures efficient morphology optimization without negatively impacting the active layer. Furthermore, the molecule exhibits strong intermolecular interactions with common OSC blend components, facilitating more ordered molecular packing and favorable morphology, ultimately leading to improved power conversion efficiencies.
Q3: Are there any computational studies that shed light on the structural properties of this compound?
A3: While a comprehensive Density Functional Theory (DFT) analysis specifically focusing on this compound is yet to be published, research exists on similar halogenated benzene derivatives []. These studies employ DFT calculations to explore the molecular structures and vibrational spectra of these compounds, providing valuable insights into their bonding characteristics, vibrational modes, and other physicochemical properties. Applying similar computational approaches to this compound could offer a deeper understanding of its structure-property relationships and guide further research on its applications.
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